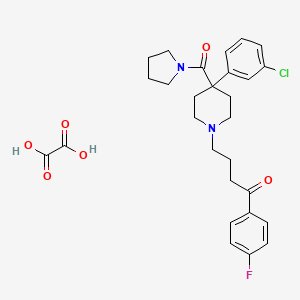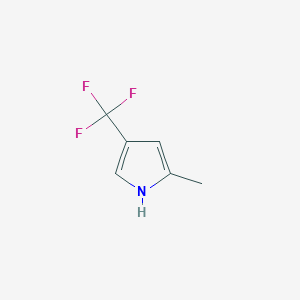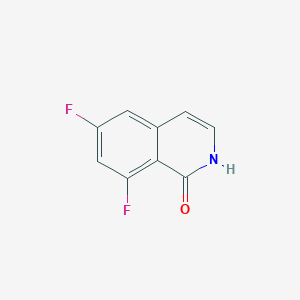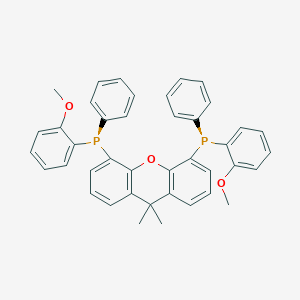
Rel-(1R,1'S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 9,9-dimethylxanthene is formed by reacting dimethylphenol with a suitable alkylating agent under acidic conditions.
Phosphine Ligand Attachment: The xanthene core is then functionalized with phosphine groups. This is achieved by reacting the xanthene derivative with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Methoxylation: The final step involves the introduction of methoxy groups to the phenyl rings. This is typically done using methanol and a catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to carry out the Friedel-Crafts alkylation and subsequent reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Substitution: Nucleophiles such as halides, under basic conditions.
Coordination: Transition metal salts (e.g., palladium chloride), under inert atmosphere.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution.
Metal Complexes: Formed from coordination with transition metals.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Synthesis: Facilitates the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals.
Biology
Enzyme Mimicry: Used in studies to mimic the activity of natural enzymes, aiding in the understanding of biochemical processes.
Medicine
Drug Development: Assists in the synthesis of chiral drugs, improving their efficacy and reducing side effects.
Industry
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is crucial in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in catalysis.
Uniqueness
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is unique due to its specific steric and electronic properties, which provide distinct advantages in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly effective in challenging catalytic reactions.
This compound’s versatility and efficiency in asymmetric synthesis make it a valuable tool in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C41H36O3P2 |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
(R)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46+ |
Clave InChI |
UAVRIRWLEFEGBK-QWKHHPMFSA-N |
SMILES isomérico |
CC1(C2=C(C(=CC=C2)[P@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)
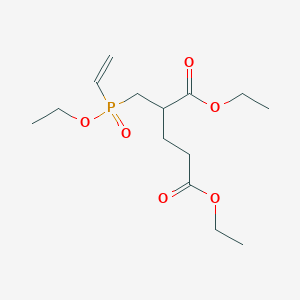
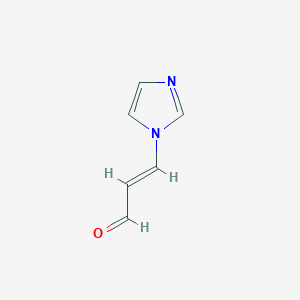
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)

